REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[N+](C1C=CC=C2C=1C=[N+](C)C=C2)([O-])=O.C(=O)(O)[O-].[K+].[CH3:43][O:44][C:45]1[CH:46]=[C:47]([CH:51]=[C:52]([O:56][CH3:57])[C:53]=1[O:54][CH3:55])[C:48](Cl)=[O:49].C1C2C(=CC=CC=2)CCN1>C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[CH3:57][O:56][C:52]1[CH:51]=[C:47]([CH:46]=[C:45]([O:44][CH3:43])[C:53]=1[O:54][CH3:55])[C:48]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)=[O:49] |f:1.2,3.4,8.9.10|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2CCN(CC12)C
|
Name
|
8-nitro-2-methyl-isoquinolinium p-toluenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[N+](=O)([O-])C=1C=CC=C2C=C[N+](=CC12)C
|
Name
|
5-nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
on mixing
|
Type
|
TEMPERATURE
|
Details
|
were then refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing
|
Type
|
CUSTOM
|
Details
|
the benzene was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a viscous, yellow oil
|
Type
|
CUSTOM
|
Details
|
to remove excess acid chloride
|
Type
|
EXTRACTION
|
Details
|
The insoluble oil was extracted from the aqueous sodium carbonate with chloroform which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
to leave a viscous, yellow oil
|
Type
|
WASH
|
Details
|
This was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NC=2C=CC=C3CCN(CC23)C)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |